molecular formula C16H17ClN2OS B2447788 6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide CAS No. 1095944-67-4

6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide

Cat. No.: B2447788
CAS No.: 1095944-67-4
M. Wt: 320.84
InChI Key: GYEHIERMHQZDQI-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a carboxamide group at the 3rd position, and a 2-(3,4-dimethylphenyl)sulfanylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro group: Chlorination of the pyridine ring at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the carboxamide group: This step involves the reaction of the pyridine derivative with an amine to form the carboxamide.

    Introduction of the sulfanylethyl group: This can be achieved through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2nd position.

    6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4th position.

    6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

Uniqueness

The unique combination of the chloro group, carboxamide group, and sulfanylethyl substituent at specific positions on the pyridine ring gives 6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-11-3-5-14(9-12(11)2)21-8-7-18-16(20)13-4-6-15(17)19-10-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEHIERMHQZDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCCNC(=O)C2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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